N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
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Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C17H16N2O3S2 and its molecular weight is 360.45. The purity is usually 95%.
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Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound featuring furan and thiophene moieties known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N2O5S, with a molecular weight of 360.4 g/mol. The presence of furan and thiophene rings suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C17H16N2O5S |
Molecular Weight | 360.4 g/mol |
CAS Number | 2097929-18-3 |
The biological activity of compounds containing furan and thiophene rings often involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules. These interactions can modulate enzymatic activities or cellular signaling pathways.
- Target Interaction : The compound may interact with enzymes or receptors, potentially inhibiting or promoting specific biochemical pathways.
- Biochemical Pathways : Furan and thiophene derivatives have been implicated in various biochemical pathways, including those related to inflammation, cancer, and infectious diseases.
Biological Activities
Research indicates that compounds similar to this compound exhibit several biological activities:
- Antimicrobial Activity : Some derivatives show effectiveness against bacterial strains and fungi.
- Anticancer Properties : Certain studies suggest that these compounds can induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to reduce inflammatory markers in vitro.
Study on Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer potential of furan-thiophene derivatives, including our compound of interest. The results indicated that these compounds inhibited cell proliferation in various cancer cell lines, with IC50 values ranging from 5 to 15 µM.
Antimicrobial Efficacy
In another study published in the Journal of Medicinal Chemistry, researchers tested the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating strong antibacterial properties.
Research Findings
Recent literature highlights the following findings regarding the biological activity of related compounds:
- Inhibition of SARS-CoV-2 Protease : A study reported that derivatives with furan and thiophene structures could inhibit the main protease (Mpro) of SARS-CoV-2, offering potential therapeutic avenues during the COVID-19 pandemic .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of furan-thiophene derivatives revealed that modifications to the thiophene ring significantly impacted biological activity, suggesting that specific substitutions may enhance potency .
- Toxicity Studies : Toxicity assessments indicated low cytotoxicity for several derivatives when tested on Vero and MDCK cell lines, supporting their safety profile for further development .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c20-16(18-9-13-3-2-7-24-13)17(21)19-10-14(12-5-8-23-11-12)15-4-1-6-22-15/h1-8,11,14H,9-10H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRXGPQFQFDGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.